2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
Overview
Description
2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these two moieties in a single molecule suggests potential for diverse biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents .
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the quinazoline ring, potentially leading to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions are common, especially on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to indole-2,3-dione derivatives, while reduction of the quinazoline ring can yield dihydroquinazoline compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
Biologically, the compound exhibits potential as an antiviral, anticancer, and antimicrobial agent. The indole and quinazoline moieties are known for their ability to interact with various biological targets, making this compound a candidate for drug development .
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in preclinical studies for the treatment of diseases such as cancer, viral infections, and bacterial infections .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its complex structure allows for the design of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of 2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity. The quinazoline ring can interact with DNA and proteins, affecting cellular processes . These interactions lead to the compound’s biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Quinazoline: A simpler compound with the quinazoline moiety.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
What sets 2-[(1,5-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one apart is the combination of both indole and quinazoline moieties in a single molecule. This unique structure allows it to exhibit a broader range of biological activities compared to compounds with only one of these moieties .
Properties
IUPAC Name |
2-[(1,5-dimethyl-2-oxo-3H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-14-8-9-19-16(12-14)17(21(27)24(19)2)13-20-23-18-7-4-3-6-15(18)22(28)25(20)10-5-11-26/h3-4,6-9,12,17,26H,5,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDALUGWDMVBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2CC3=NC4=CC=CC=C4C(=O)N3CCCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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